molecular formula C12H14O4 B1271436 Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate CAS No. 27834-99-7

Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

Cat. No.: B1271436
CAS No.: 27834-99-7
M. Wt: 222.24 g/mol
InChI Key: FDPPVAYPZOORBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study discusses the catalytic protodeboronation of pinacol boronic esters, which could potentially be related to the synthesis of "Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate" . Another study discusses the synthesis and antioxidant activity of some 2-Methoxyphenols derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV–vis spectral methods . A study also discusses the electron density distribution of a similar compound determined by single-crystal X-ray refinements .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, there are studies discussing the reactions of similar compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, a study discusses the electron density distribution, laplacian of electron density, and critical points of a similar compound .

Scientific Research Applications

Crystal Structure Analysis

  • Crystallography and Molecular Interactions : Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate plays a role in crystallography studies. For example, its derivative was used to study molecular inclinations and interactions in crystal structures, highlighting its utility in understanding molecular geometry and interactions (Cheng et al., 2022).

Organic Synthesis and Chemical Reactions

  • Synthesis of Organic Compounds : This compound is integral in synthesizing various organic molecules. It has been used in the creation of substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, showcasing its versatility in organic synthesis (Larionova et al., 2013).
  • Asymmetric Reduction Studies : In biochemical research, ethyl 3-aryl-3-oxopropanoates, a category including this compound, have been used to study enantioselective reductions by fungi, contributing to our understanding of chiral compound synthesis (Salvi & Chattopadhyay, 2006).
  • Polymerization Processes : It's been used in diradical polymerization studies, for instance, initiating the polymerization of acrylonitrile, demonstrating its role in polymer chemistry (Li et al., 1991).

Medicinal Chemistry and Drug Development

  • Antimicrobial and Antioxidant Studies : Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antioxidant properties, highlighting its potential in drug discovery (Raghavendra et al., 2016).
  • Bioanalytical Method Development : In pharmaceutical research, this compound has been used to establish quantitative bioanalytical methods for studying inhibitors, emphasizing its role in drug development and pharmacokinetics (Nemani et al., 2018).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition Efficiency : Its derivatives have been used in the study of corrosion inhibition, indicating its potential in material science and engineering applications (Djenane et al., 2019).

Safety and Hazards

The safety data sheet of a similar compound provides information on its handling, storage, and disposal. It also provides first aid measures and firefighting measures .

Future Directions

A study discusses the potential of a new hybrid compound of chalcone-salicylate, synthesized using a linker mode approach, as an anticancer agent candidate . This suggests that “Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate” and similar compounds could potentially be explored for their anticancer properties in future research.

Properties

IUPAC Name

ethyl 3-(3-methoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-16-12(14)8-11(13)9-5-4-6-10(7-9)15-2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPPVAYPZOORBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374883
Record name ethyl 3-(3-methoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27834-99-7
Record name ethyl 3-(3-methoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27834-99-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This material is prepared by a method analogous to that described for preparation of ethyl 3-oxo-3-(2-thienyl)propanoate in preparation of 1D, starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 3-methoxybenzoic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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